molecular formula C9H11N B079116 Bicyclo[2.2.2]oct-2-ene-2-carbonitrile CAS No. 14948-74-4

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Cat. No. B079116
CAS RN: 14948-74-4
M. Wt: 133.19 g/mol
InChI Key: ZTMRDYCYTDGUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile, also known as norbornene-2-carbonitrile, is a chemical compound that belongs to the family of bicyclic compounds. It has a unique molecular structure that makes it an important compound for scientific research.2.2]oct-2-ene-2-carbonitrile.

Mechanism Of Action

The mechanism of action of bicyclo[2.2.2]oct-2-ene-2-carbonitrile is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the carbonitrile group. It can also undergo addition reactions with electrophiles due to the presence of the double bond.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of bicyclo[2.2.2]oct-2-ene-2-carbonitrile. However, it has been reported to have low toxicity and is not expected to have any harmful effects on human health.

Advantages And Limitations For Lab Experiments

One of the advantages of bicyclo[2.2.2]oct-2-ene-2-carbonitrile is its stability, which makes it an ideal compound for use in lab experiments. It is also readily available and relatively inexpensive. However, one limitation is that it has limited solubility in many solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on bicyclo[2.2.2]oct-2-ene-2-carbonitrile. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area is the investigation of its potential applications in materials science, such as the development of new polymers and coatings. Additionally, further research is needed to understand its mechanism of action and potential biological activity.

Synthesis Methods

The synthesis of bicyclo[2.2.2]oct-2-ene-2-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of norbornene with cyanogen bromide. This method involves the addition of norbornene to a solution of cyanogen bromide in acetonitrile, followed by heating the mixture to 80°C for several hours. The resulting product is then purified through column chromatography.

Scientific Research Applications

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in organometallic chemistry and as a building block in polymer synthesis.

properties

CAS RN

14948-74-4

Product Name

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-ene-2-carbonitrile

InChI

InChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h5,7-8H,1-4H2

InChI Key

ZTMRDYCYTDGUEY-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=C2C#N

Canonical SMILES

C1CC2CCC1C=C2C#N

Other CAS RN

14948-74-4

synonyms

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Origin of Product

United States

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